molecular formula C13H18Cl2O2 B8031724 1-Butoxy-3,5-dichloro-2-(propan-2-yloxy)benzene

1-Butoxy-3,5-dichloro-2-(propan-2-yloxy)benzene

Cat. No.: B8031724
M. Wt: 277.18 g/mol
InChI Key: PNCGRMNNEODITL-UHFFFAOYSA-N
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Description

1-Butoxy-3,5-dichloro-2-(propan-2-yloxy)benzene is an organic compound with the molecular formula C13H18Cl2O2 It is characterized by the presence of butoxy and propan-2-yloxy groups attached to a benzene ring, along with two chlorine atoms at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Butoxy-3,5-dichloro-2-(propan-2-yloxy)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with a benzene derivative, such as 3,5-dichlorophenol.

    Alkylation: The first step involves the alkylation of 3,5-dichlorophenol with butyl bromide in the presence of a base like potassium carbonate to form 3,5-dichloro-2-butoxyphenol.

    Etherification: The next step is the etherification of 3,5-dichloro-2-butoxyphenol with isopropyl bromide in the presence of a base such as sodium hydride to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Butoxy-3,5-dichloro-2-(propan-2-yloxy)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The butoxy and propan-2-yloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to remove the chlorine atoms or to convert the ether groups to alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydroxide), solvents (e.g., ethanol).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, tetrahydrofuran).

Major Products:

  • Substituted derivatives (e.g., amines, thiols).
  • Oxidized products (e.g., aldehydes, carboxylic acids).
  • Reduced products (e.g., alcohols).

Scientific Research Applications

1-Butoxy-3,5-dichloro-2-(propan-2-yloxy)benzene has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Butoxy-3,5-dichloro-2-(propan-2-yloxy)benzene depends on its specific application and target. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The presence of chlorine atoms and ether groups can influence its reactivity and binding affinity to these targets.

Comparison with Similar Compounds

    1-Butoxy-3,5-dichlorobenzene: Lacks the propan-2-yloxy group, which may result in different chemical and biological properties.

    1-Butoxy-2,4-dichloro-5-(propan-2-yloxy)benzene: Similar structure but with different positions of chlorine atoms, affecting its reactivity and applications.

    1-Butoxy-3-chloro-2-(propan-2-yloxy)benzene:

Uniqueness: 1-Butoxy-3,5-dichloro-2-(propan-2-yloxy)benzene is unique due to the specific arrangement of its functional groups, which can influence its reactivity, stability, and interactions with other molecules. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-butoxy-3,5-dichloro-2-propan-2-yloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Cl2O2/c1-4-5-6-16-12-8-10(14)7-11(15)13(12)17-9(2)3/h7-9H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNCGRMNNEODITL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C(=CC(=C1)Cl)Cl)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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